[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester is a pyrrolidine-based compound featuring a 2-amino-acetyl substituent at the 1-position and an isopropyl-carbamic acid tert-butyl ester group at the 3-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes such as peptide coupling or nucleophilic substitution reactions. This compound is likely utilized as an intermediate in organic synthesis or medicinal chemistry, particularly in constructing nitrogen-containing heterocycles or bioactive molecules.
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)17(13(19)20-14(3,4)5)11-6-7-16(9-11)12(18)8-15/h10-11H,6-9,15H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQMFGSUHDOVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the protection of amino acids followed by cyclization and esterification reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid (MsOH) for cyclization, sodium borohydride for reduction, and various chlorinating agents for substitution reactions . The reaction conditions often involve refluxing in organic solvents such as methanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield corresponding ketones or carboxylic acids, while reduction reactions produce alcohols or amines .
Scientific Research Applications
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The closest structurally related compound identified is [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS 1353998-29-4). Key differences include:
- Substituent at the 1-position: The target compound has a 2-amino-acetyl group, whereas the analog features a 2-chloro-acetyl group.
- Reactivity: The amino group in the target compound is nucleophilic, enabling participation in amide bond formation or conjugation reactions. The chloro group in the analog acts as a leaving group, facilitating nucleophilic substitution (e.g., with amines or thiols) to generate derivatives.
- This distinction may influence biological activity or synthetic pathway design .
Physical and Chemical Properties
| Property | Target Compound | Chloro Analog (CAS 1353998-29-4) |
|---|---|---|
| Substituent (1-position) | 2-Amino-acetyl | 2-Chloro-acetyl |
| Reactivity | Nucleophilic (amine) | Electrophilic (chlorine as leaving group) |
| Protecting Group | Boc (tert-butyl carbamate) | Boc |
| Stereochemistry | Not specified | (R)-configured |
| Typical Use | Amine protection, peptide intermediates | Alkylation, cross-coupling intermediates |
Note: Physical data (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. The chloro analog’s specifications suggest moderate stability in organic solvents, consistent with Boc-protected compounds .
Research Findings and Limitations
Critical gaps include:
- Lack of spectroscopic or chromatographic data (e.g., NMR, HPLC purity) for the target compound.
- Unclear synthetic routes or yields for both compounds.
Further studies should explore:
- Comparative stability under acidic or basic conditions, given the Boc group’s sensitivity.
Biological Activity
[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester, also known by its CAS number 1353987-22-0, is a compound of significant interest in medicinal chemistry. This compound falls under the category of pyrrolidine derivatives, which have been explored for various biological activities, including anticancer, neuroprotective, and antibacterial properties. This article summarizes the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H31N3O3, with a molar mass of 313.44 g/mol. The compound features a pyrrolidine ring and a tert-butyl ester group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H31N3O3 |
| Molar Mass | 313.44 g/mol |
| CAS Number | 1353987-22-0 |
Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, compounds derived from pyrrolidine structures have shown cytotoxic effects against various cancer cell lines. One study demonstrated that a related piperidine derivative exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . This suggests that the structural characteristics of these compounds are crucial for their interaction with cancer cells.
Neuroprotective Effects
Pyrrolidine derivatives have also been investigated for their neuroprotective properties. Research indicates that certain compounds can inhibit amyloid-beta aggregation and tau protein phosphorylation, which are critical in Alzheimer's disease pathology. In particular, derivatives that include an N-benzyl moiety have shown dual cholinesterase inhibition and antioxidant effects, making them potential candidates for Alzheimer's treatment .
Antibacterial Properties
The antibacterial activity of pyrrolidine derivatives has been explored as well. Some studies have highlighted the potential of these compounds to act against resistant strains of bacteria. Compounds similar to this compound have shown effectiveness in inhibiting bacterial growth in vitro, although further research is needed to evaluate their efficacy in vivo .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing its binding affinity.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing active intermediates that may modulate biological pathways.
- Receptor Interaction : Some studies suggest that compounds with similar structures may act as ligands for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance .
Case Studies
Several case studies have documented the effects of pyrrolidine derivatives on different biological systems:
- Cancer Cell Lines : A study on a related compound demonstrated significant apoptosis induction in colorectal cancer cell lines through specific receptor activation.
- Neurodegenerative Models : In animal models of Alzheimer's disease, compounds exhibiting similar structures showed reduced amyloid plaque formation and improved cognitive function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
